![molecular formula C17H17N3O B7506339 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile, also known as MP-10, is a synthetic compound that has been extensively studied in the field of neuroscience. It is a potent and selective agonist for the μ-opioid receptor, which is a key target for the treatment of pain and addiction.
作用機序
4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile exerts its effects by binding to and activating the μ-opioid receptor. This receptor is found in the central nervous system and is involved in the modulation of pain, reward, and addiction. Activation of the μ-opioid receptor by 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile leads to the inhibition of neurotransmitter release and the modulation of neuronal excitability, resulting in analgesia and reward.
Biochemical and Physiological Effects
4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile has been shown to produce potent analgesic effects in a variety of animal models of pain. It has also been shown to produce rewarding effects, indicating its potential as a treatment for addiction. In addition, 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile has been shown to have a favorable safety profile, with little to no side effects observed in animal studies.
実験室実験の利点と制限
One advantage of 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile is its high potency and selectivity for the μ-opioid receptor, which allows for precise modulation of this target. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile. One area of interest is the development of novel compounds based on the structure of 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile that may have improved pharmacological properties. Another area of interest is the investigation of the role of the μ-opioid receptor in other physiological and pathological processes, such as inflammation and cancer. Finally, the development of new methods for the synthesis and handling of 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile may lead to its wider use in the field of neuroscience.
合成法
The synthesis of 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile involves several steps, including the condensation of 1-methylpyrrole-2-carboxylic acid with 2-bromo-1-(4-cyanophenyl)ethanone, followed by reduction with sodium borohydride and subsequent cyclization with 1,2-dibromoethane. The resulting product is then treated with sodium hydroxide to yield 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile in high purity.
科学的研究の応用
4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile has been extensively studied in the field of neuroscience, particularly in the areas of pain and addiction. It has been shown to be a highly potent and selective agonist for the μ-opioid receptor, which is a key target for the treatment of pain and addiction. 4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile has been used in a variety of studies to investigate the role of the μ-opioid receptor in pain modulation, reward, and addiction.
特性
IUPAC Name |
4-[2-(1-methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-19-10-2-4-15(19)16-5-3-11-20(16)17(21)14-8-6-13(12-18)7-9-14/h2,4,6-10,16H,3,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUPKKXSRAQOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2CCCN2C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

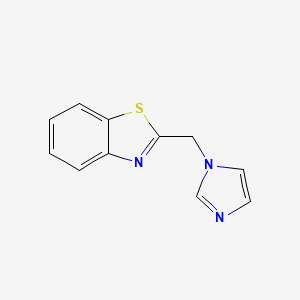
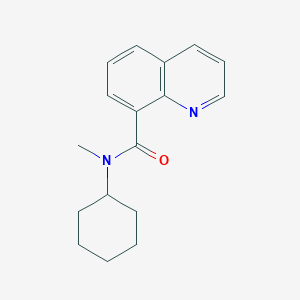
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropyl-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7506269.png)
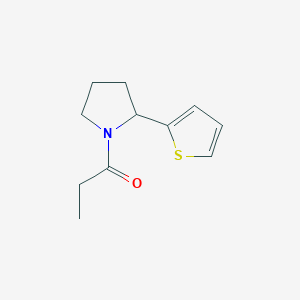

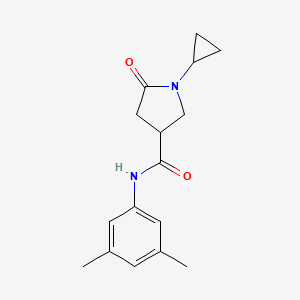
![3-(2-ethoxyphenoxy)-1-[4-(1H-indol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7506313.png)
![(Z)-3-[2-(N-acetyl-3,4-dimethylanilino)-1,3-thiazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7506322.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
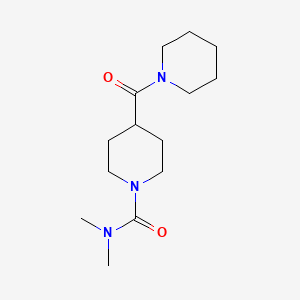
![1-methyl-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7506348.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)